

Application Notes & Protocols: Corosin™ Nanoparticle Drug Delivery System

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Corosin*

Cat. No.: *B14634867*

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The **Corosin™** Nanoparticle Drug Delivery System is a state-of-the-art lipid-based nanoparticle (LNP) platform designed for the targeted delivery of therapeutic payloads, such as siRNA, mRNA, and small molecule inhibitors. This system utilizes a precise composition of ionizable lipids, helper lipids, cholesterol, and a PEGylated lipid to ensure high encapsulation efficiency, stability in circulation, and targeted release within the cellular environment.

The formulation detailed in these notes is optimized for the delivery of a model siRNA targeting the KRAS oncogene, a critical driver in many cancers. The inclusion of a targeting ligand (e.g., Anisamide) on the nanoparticle surface facilitates active targeting to cancer cells overexpressing the Sigma-1 receptor, thereby enhancing therapeutic efficacy and minimizing off-target effects.

System Components & Characteristics

The **Corosin™** system is formulated via microfluidic mixing, which allows for reproducible and scalable production of nanoparticles with uniform characteristics.

Formulation Composition

Component	Molar Ratio (%)	Purpose
Ionizable Cationic Lipid	50	Binds and encapsulates the nucleic acid payload; facilitates endosomal escape.
Helper Lipid (DSPC)	10	Provides structural integrity to the lipid bilayer.
Cholesterol	38.5	Enhances nanoparticle stability and modulates membrane fluidity.
PEG-Lipid	1.5	Provides a hydrophilic corona to reduce opsonization and prolong circulation.
Anisamide-PEG-Lipid	0.5	Surface ligand for active targeting to Sigma-1 receptor-positive cells.

Physicochemical Properties

Parameter	Target Specification
Mean Particle Size (Z-average)	80 - 120 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential	-10 to +10 mV at pH 7.4
Encapsulation Efficiency (%)	> 90%

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation, characterization, and in vitro application of the **Corosin™** system.

Protocol 1: Formulation of Corosin™ Nanoparticles

This protocol describes the preparation of **Corosin™** LNPs encapsulating KRAS-targeting siRNA using a microfluidic mixing device.

Materials:

- Ionizable Cationic Lipid, Helper Lipid (DSPC), Cholesterol, PEG-Lipid, Anisamide-PEG-Lipid
- KRAS-targeting siRNA
- Ethanol (200 proof, molecular biology grade)
- Citrate Buffer (50 mM, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Dialysis cassette (10 kDa MWCO)

Procedure:

- Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, PEG-lipid, and Anisamide-PEG-lipid in ethanol to a final total lipid concentration of 25 mM.
- Prepare siRNA Solution: Dissolve the KRAS siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.5 mg/mL.
- Microfluidic Mixing:
 - Set the flow rate ratio of the aqueous phase (siRNA) to the organic phase (lipids) to 3:1.
 - Set the total flow rate to 12 mL/min.
 - Load the lipid solution into one syringe and the siRNA solution into another.
 - Initiate mixing. The rapid mixing of the two phases will induce nanoparticle self-assembly and siRNA encapsulation.
- Dialysis:

- Transfer the resulting nanoparticle suspension to a 10 kDa MWCO dialysis cassette.
- Dialyze against PBS (pH 7.4) for 18 hours at 4°C, with three buffer changes, to remove residual ethanol and non-encapsulated siRNA.
- Sterilization and Storage:
 - Filter the final LNP suspension through a 0.22 µm sterile filter.
 - Store the **Corosin™** nanoparticle formulation at 4°C. Use within two weeks for best results.

Protocol 2: Nanoparticle Characterization

A. Size and Zeta Potential Measurement (DLS)

- Dilute the **Corosin™** formulation 1:100 in PBS (pH 7.4).
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Record the Z-average diameter, Polydispersity Index (PDI), and Zeta Potential. Perform measurements in triplicate.

B. Encapsulation Efficiency (RiboGreen Assay)

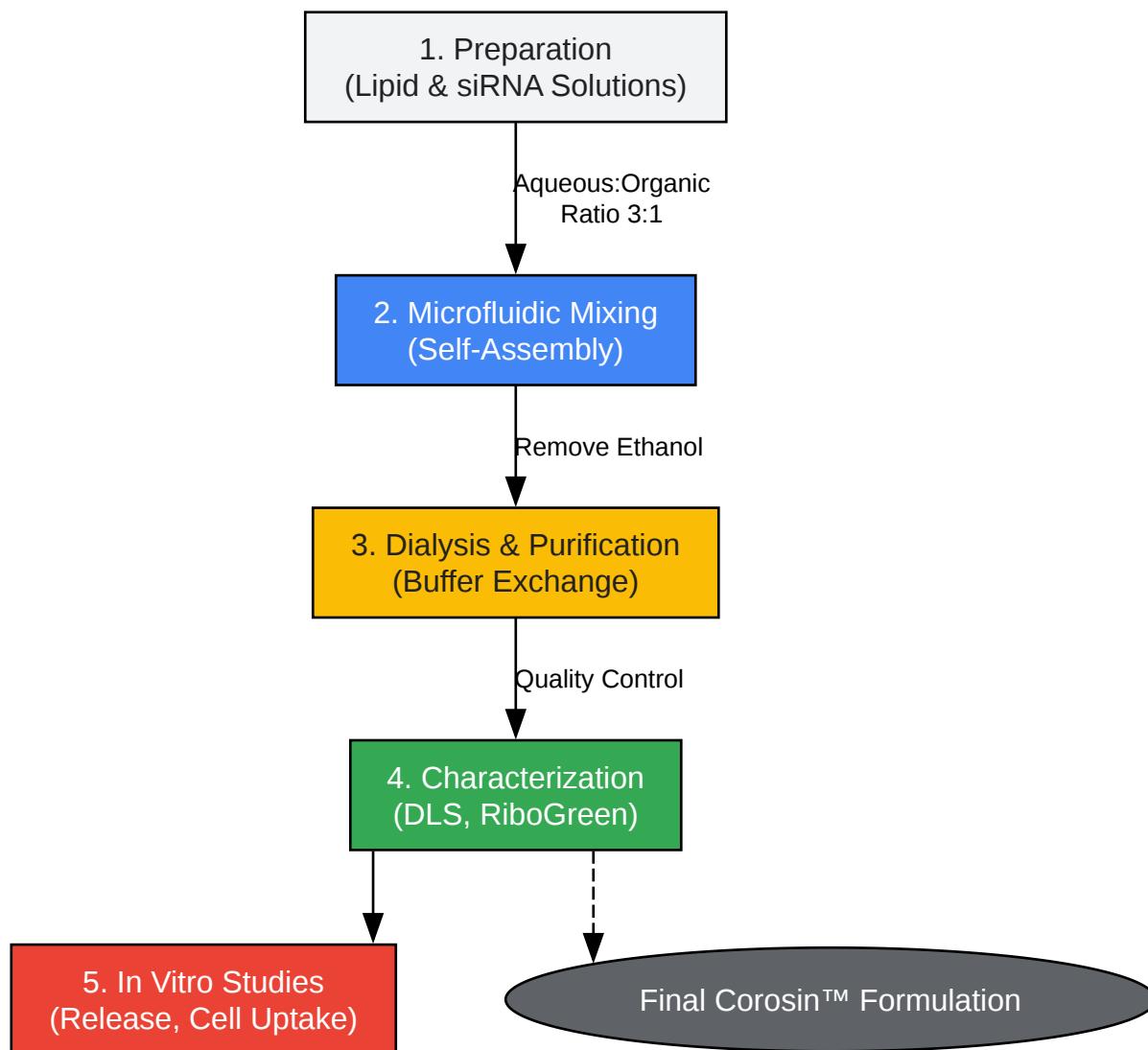
- Prepare two sets of samples from the final formulation.
- To the first set, add Triton X-100 to a final concentration of 1% (v/v) to lyse the nanoparticles and release the encapsulated siRNA (Total siRNA).
- Leave the second set untreated (Free siRNA).
- Use a Quant-iT RiboGreen assay kit according to the manufacturer's instructions to measure the fluorescence of both sets.
- Calculate the Encapsulation Efficiency (EE) using the following formula: $EE (\%) = (Total siRNA - Free siRNA) / Total siRNA * 100$

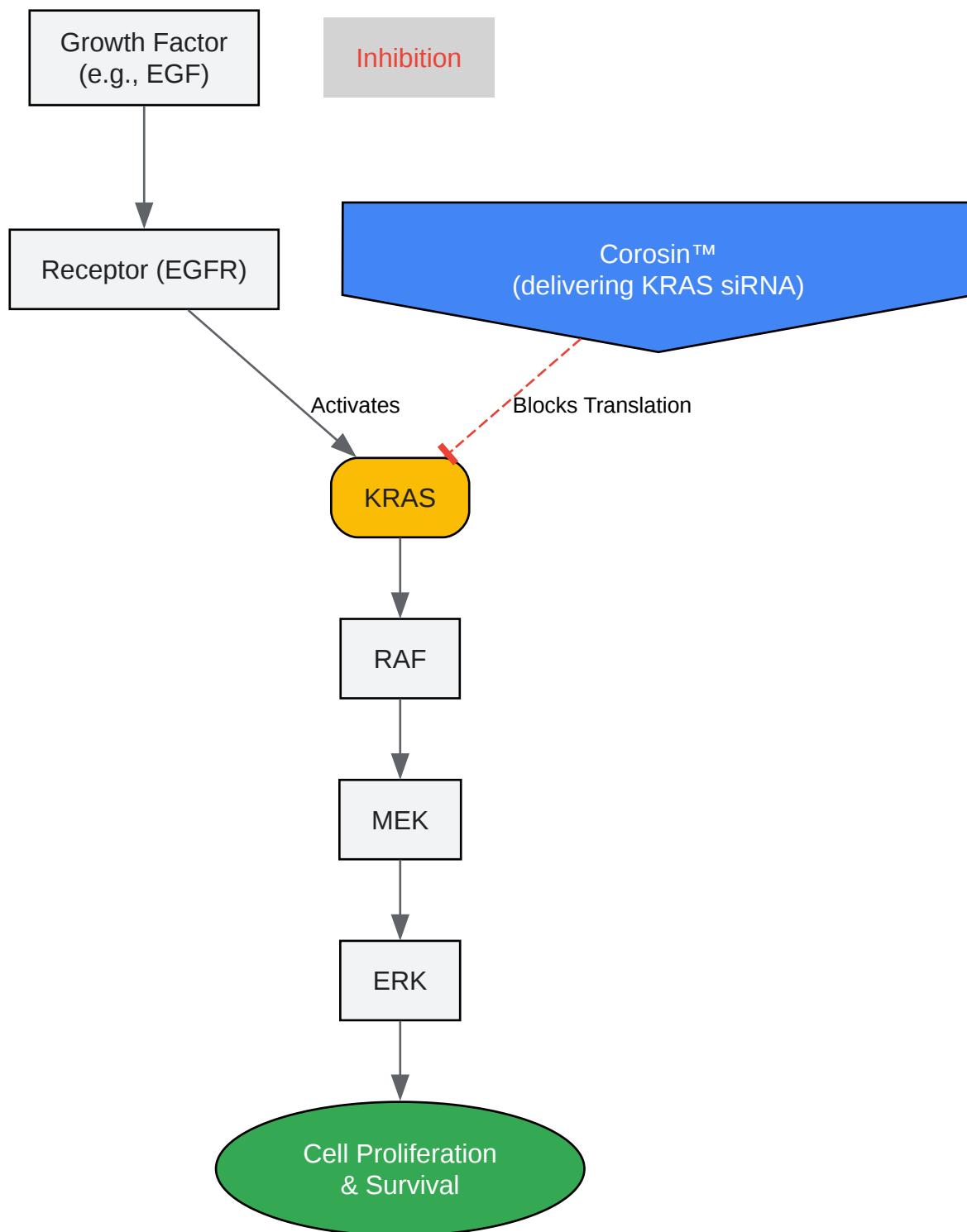
Protocol 3: In Vitro siRNA Release Study

This protocol assesses the release of siRNA from the **Corosin™** nanoparticles at endosomal (pH 5.5) and physiological (pH 7.4) pH.

- Place 1 mL of the **Corosin™** formulation into two separate dialysis bags (10 kDa MWCO).
- Submerge one bag in 50 mL of PBS (pH 7.4) and the other in 50 mL of acetate buffer (pH 5.5).
- Place both setups in a shaking incubator at 37°C.
- At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the dialysate from each setup and replace it with 1 mL of fresh buffer.
- Quantify the amount of siRNA released into the dialysate at each time point using the RiboGreen assay.
- Plot the cumulative siRNA release (%) as a function of time.

Visualization Experimental Workflow



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes & Protocols: Corosin™ Nanoparticle Drug Delivery System]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14634867#corosin-drug-delivery-system-formulation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com